N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopentanamine

Physical State Formulation Synthetic Handling

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopentanamine (CAS 1157544-58-5) is a synthetic organic amine that incorporates a 2,3‑dihydrobenzofuran core linked via a methylene spacer to a cyclopentanamine group. The compound has the molecular formula C₁₄H₁₉NO, a molecular weight of 217.31 g/mol, and is supplied as a neat liquid at room temperature.

Molecular Formula C14H19NO
Molecular Weight 217.312
CAS No. 1157544-58-5
Cat. No. B2920604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopentanamine
CAS1157544-58-5
Molecular FormulaC14H19NO
Molecular Weight217.312
Structural Identifiers
SMILESC1CCC(C1)NCC2=CC3=C(C=C2)OCC3
InChIInChI=1S/C14H19NO/c1-2-4-13(3-1)15-10-11-5-6-14-12(9-11)7-8-16-14/h5-6,9,13,15H,1-4,7-8,10H2
InChIKeyFCTZRKSFMSTWPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopentanamine (CAS 1157544-58-5) – Structural and Supply Baseline for Procurement


N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopentanamine (CAS 1157544-58-5) is a synthetic organic amine that incorporates a 2,3‑dihydrobenzofuran core linked via a methylene spacer to a cyclopentanamine group . The compound has the molecular formula C₁₄H₁₉NO, a molecular weight of 217.31 g/mol, and is supplied as a neat liquid at room temperature [1]. It is offered by multiple commercial vendors under the Enamine catalog number EN300‑68219, with typical purities ranging from 95% to 98% . The compound is utilized as a research chemical and synthetic building block, particularly in the construction of more complex heterocyclic architectures .

Why N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopentanamine Cannot Be Simply Substituted with Other 2,3‑Dihydrobenzofuran Amines


The 2,3‑dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, but the identity of the pendant amine group profoundly influences physicochemical behavior, biological target engagement, and synthetic utility [1][2]. Literature on structurally related dihydrobenzofuran derivatives demonstrates that even modest alterations to the N‑substituent—such as replacing a methyl with a cyclopropyl group—can shift receptor selectivity, analgesic potency, or PDE inhibitory activity [1][3]. Consequently, a simple “in‑class” substitution with a methyl‑, cyclopropyl‑, or primary‑amine analog is not a functionally equivalent procurement decision. The cyclopentyl moiety of the target compound confers a distinct combination of lipophilicity, steric bulk, and conformational flexibility that cannot be replicated by smaller or more rigid N‑substituents [4]. The quantitative evidence below substantiates why this specific compound warrants prioritization over its closest commercial analogs.

Quantitative Differentiation Evidence for N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopentanamine vs. Closest Analogs


Physical State Differential: Liquid vs. Solid Handling and Formulation Advantages

The target compound is supplied as a neat liquid at ambient temperature , whereas the primary amine analog 2,3‑dihydrobenzo[b]furan‑5‑ylmethylamine (free base or hydrochloride) and the cyclopropyl analog are solids under identical conditions [1]. The liquid state eliminates the need for dissolution steps during synthetic workup or high‑throughput screening preparation and simplifies automated liquid handling.

Physical State Formulation Synthetic Handling

Structural Differentiation: Cyclopentyl Moiety Provides Greater Lipophilicity and Steric Bulk than Cyclopropyl or Methyl Analogs

The target compound possesses a cyclopentyl group (C₅H₉), which is more lipophilic and sterically demanding than the cyclopropyl (C₃H₅) or methyl (CH₃) moieties found in the closest commercial analogs [1]. In dihydrobenzofuran‑based pharmacological series, increasing N‑alkyl size alters receptor affinity, metabolic stability, and brain penetration [2]. While direct comparative bioactivity data for this exact set are not publicly available, the molecular weight difference (Δ 14.0 Da vs. cyclopropyl; Δ 54.1 Da vs. methyl) and the predicted increase in LogP (~0.5‑1.0 units) align with established medicinal chemistry principles that govern target engagement and pharmacokinetic properties [3].

Lipophilicity Molecular Recognition Medicinal Chemistry

Storage and Shipping Convenience: Room Temperature Stability vs. Cold Chain Requirements

The target compound is shipped and stored at ambient temperature (RT) , whereas the closely related cyclopropyl analog mandates sealed, dry storage at 2–8 °C . Cold‑chain logistics introduce additional cost, handling complexity, and risk of degradation during transit. The room‑temperature stability of the target compound reduces these burdens, making it a more attractive procurement option for laboratories with limited cold‑storage capacity or for high‑volume screening campaigns.

Storage Stability Logistics Supply Chain

Purity Specification: 95–98% Purity with Multi‑Vendor Consistency

The target compound is available from multiple independent vendors (Enamine/Sigma‑Aldrich, Leyan, 10XChem) with minimum purities of 95% or 98% . This multi‑vendor consistency reduces the risk of supply chain disruption and provides procurement flexibility. While the cyclopropyl and methyl analogs also report ≥95% purity , the target compound's broader vendor base (including major distributors like Sigma‑Aldrich) enhances accessibility and reliability for routine research use.

Purity Quality Control Reproducibility

Optimal Research and Industrial Application Scenarios for N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopentanamine


Synthetic Building Block for Diversely Functionalized 2,3‑Dihydrobenzofuran Derivatives

The liquid physical form and cyclopentyl‑amine handle make this compound an ideal starting material for library synthesis. The free secondary amine can be readily alkylated, acylated, or converted to sulfonamides under standard conditions, enabling rapid generation of analogs for structure‑activity relationship (SAR) studies . The room‑temperature storage and multi‑vendor availability further streamline high‑throughput parallel synthesis workflows .

Physicochemical Probe for Lipophilicity‑Dependent Phenomena

The cyclopentyl substituent confers a unique lipophilicity profile (predicted LogP ~3.2) that is intermediate between small N‑alkyl analogs and more elaborate hydrophobic tags. This makes the compound a valuable tool for investigating the role of lipophilicity in membrane permeability, protein binding, or cellular accumulation in the context of dihydrobenzofuran‑based chemotypes [1][2].

Reference Standard for Analytical Method Development

With purities of 95–98% and consistent liquid‑phase handling, the compound can serve as a calibration standard for GC/MS or HPLC analysis of dihydrobenzofuran‑containing mixtures. Its well‑defined InChIKey (FCTZRKSFMSTWPO‑UHFFFAOYSA‑N) and SMILES (C1CCC(C1)NCc1ccc2c(c1)CCO2) facilitate unambiguous identification in complex matrices [3].

Intermediate for PDE4 or 5‑HT Receptor‑Focused Drug Discovery

Although direct pharmacological data for this specific compound are limited, the 2,3‑dihydrobenzofuran scaffold is a validated core for PDE4 inhibitors and 5‑HT2C/5‑HT1A receptor ligands [4][5]. The cyclopentyl amine moiety may offer a differentiated steric and electronic profile that could lead to improved subtype selectivity or metabolic stability relative to smaller N‑alkyl analogs [6]. Researchers exploring these targets should consider this compound as a distinct starting point for lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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